![molecular formula C8H5F3N2O2 B2437219 7-(Trifluoromethoxy)benzo[d]oxazol-2-amine CAS No. 1806501-06-3](/img/structure/B2437219.png)

7-(Trifluoromethoxy)benzo[d]oxazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

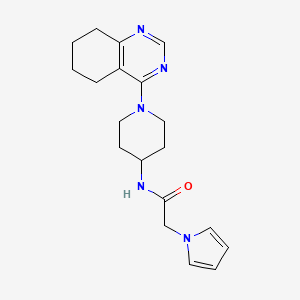

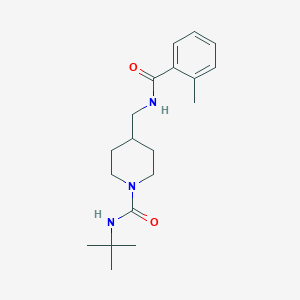

“7-(Trifluoromethoxy)benzo[d]oxazol-2-amine” is a chemical compound with the molecular formula C8H5F3N2O2 . It is used in the field of chemistry for various purposes .

Synthesis Analysis

The synthesis of benzo[d]oxazol-2-amine derivatives has been reported in the literature . A highly efficient, unprecedented, catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoxazole ring with a trifluoromethoxy group at the 7-position and an amine group at the 2-position. The molecular weight of this compound is 218.13 .Chemical Reactions Analysis

The chemical reactions involving benzo[d]oxazol-2-amine derivatives have been studied . For instance, a catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation has been reported .Scientific Research Applications

Oxidative Transformations

Research has shown that primary amines like 7-(Trifluoromethoxy)benzo[d]oxazol-2-amine can undergo oxidative transformations. For example, 2,6-difluoroaniline, a related primary amine, is oxidized to nitroso-compounds by peroxybenzoic acid in chloroform, leading to various derivatives useful in chemical synthesis (Nunno, Florio, & Todesco, 1970).

Synthesis of Novel Compounds

The compound has been utilized in synthesizing new molecules. For instance, a novel synthesis method involving deaminative thiolation of benzo[d]oxazol-2-amines at room temperature has been developed. This method is significant in organic and medicinal chemistry due to its environmentally friendly nature and potential applications (Zheng et al., 2022).

Catalytic Reactions

This compound plays a role in catalytic reactions. For example, palladium-catalyzed C-H arylation of (benzo)oxazoles with aryltrimethylammonium triflates involves C-H/C-N cleavage, highlighting the versatility of this compound in facilitating complex chemical reactions (Zhu, Tao, & Wang, 2015).

Structural Analysis and Ionophore Character

The compound's structure has been analyzed to understand its ionophore character, crucial for extracting and transporting ions like Pb2+. The availability of the unsubstituted amine N atom in compounds like this compound is vital for this application, as demonstrated in studies on macrocycles (Hundal et al., 1996).

Materials Synthesis

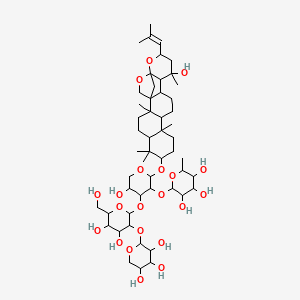

In the field of materials science, this compound contributes to the synthesis of poly(benzoxazole imide)s with varying thermal and mechanical properties. These materials have applications in high-performance areas due to their exceptional stability and strength (Jiao et al., 2020).

Electrochemical Applications

The compound has been used in electrochemically initiated oxidative amination of benzoxazoles, representing a significant advancement in the field of organic chemistry. This method avoids the use of excess chemical oxidant and simplifies the workup process, reducing waste and improving efficiency (Gao et al., 2014).

Future Directions

The future directions for “7-(Trifluoromethoxy)benzo[d]oxazol-2-amine” and similar compounds involve further exploration of their potential applications in medicinal chemistry, drug design, and advanced materials . There is an urgent need to develop novel anthelmintic compounds . The bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .

Mechanism of Action

Mode of Action

It’s worth noting that the related compound, n-methylbenzo[d]oxazol-2-amine, has shown anthelmintic activity .

Biochemical Pathways

Metabolomics analysis of the related compound, n-methylbenzo[d]oxazol-2-amine, demonstrated that it significantly up-regulated the metabolism of purine, pyrimidine and down-regulated sphingolipid metabolism .

Pharmacokinetics

The bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .

Result of Action

spiralis abundance in the digestive tract by 49% at a dose of 250 mg/kg .

Properties

IUPAC Name |

7-(trifluoromethoxy)-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O2/c9-8(10,11)15-5-3-1-2-4-6(5)14-7(12)13-4/h1-3H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZBQDWRZXGYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine](/img/structure/B2437136.png)

![7-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2437137.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2437139.png)

![1-(tert-butyl)-5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2437140.png)

![2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B2437141.png)

![N-(3,5-difluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2437143.png)

![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone](/img/structure/B2437145.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2437147.png)

![1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2437152.png)

![4-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2437154.png)

![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2437158.png)